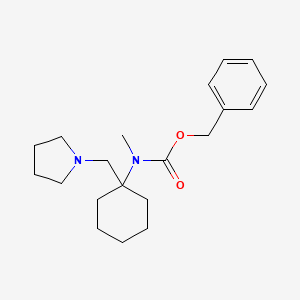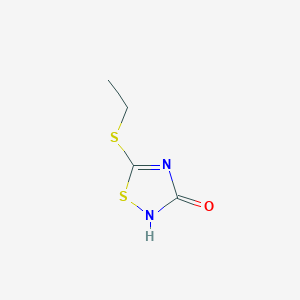
3-methyl-3,4-dihydro-2H-isoquinolin-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which includes “3-methyl-3,4-dihydro-2H-isoquinolin-1-one”, has been achieved using the Castagnoli–Cushman reaction . This reaction is a facile synthetic procedure that has been used to produce N-alkylated 3,4-dihydroisoquinolinone derivatives .Molecular Structure Analysis
The molecular structure of “3-methyl-3,4-dihydro-2H-isoquinolin-1-one” is characterized by a 3,4-dihydro-2H-isoquinolin-1-one core with a methyl group at the 3-position . The InChI code for this compound is1S/C10H11NO/c1-7-6-11-10(12)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3,(H,11,12) .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-methyl-3,4-dihydro-2H-isoquinolin-1-one is a compound that has been extensively studied for its synthesis and chemical properties. It serves as a key structure in the synthesis of various isoquinoline alkaloids. For example, Mujde, Özcan, and Balcı (2011) reported a method for the preparation of 3,4-dihydroisoquinolin-1(2H)-one starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate, highlighting its importance in the construction of isoquinoline alkaloid skeletons (Mujde, Özcan, & Balcı, 2011). Li and Chua (2011) developed a synthesis approach for 3,4-fused isoquinolin-1(2H)-one analogs, demonstrating the versatility of this compound in creating fused ring systems (Li & Chua, 2011).
Pharmacological Aspects
In pharmacological research, derivatives of 3-methyl-3,4-dihydro-2H-isoquinolin-1-one have been explored for their potential medical applications. For instance, Lal et al. (1984) synthesized a series of compounds in this class and found them to have significant antihypertensive and vasodilator properties, making them potential candidates for treating hypertension (Lal et al., 1984). Similarly, Zhang San-qi (2010) synthesized novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, which exhibited vasodilation activity, indicating their potential in cardiovascular therapies (Zhang San-qi, 2010).
Analytical Chemistry Applications
In the field of analytical chemistry, this compound has also been investigated. Thevis et al. (2008) studied the gas phase reaction of substituted isoquinolines, including derivatives of 3-methyl-3,4-dihydro-2H-isoquinolin-1-one, in mass spectrometry. This research is significant for understanding the behavior of these compounds under mass spectrometric conditions, which is crucial for drug analysis and doping control (Thevis et al., 2008).
Propiedades
IUPAC Name |
3-methyl-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWCBNZSMWMIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385110 | |
| Record name | 3-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-3,4-dihydro-2H-isoquinolin-1-one | |
CAS RN |
35690-67-6 | |
| Record name | 3-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[Isocyano-(toluene-4-sulfonyl)-methyl]-naphthalene](/img/structure/B1597116.png)




![Ethyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1597126.png)




